N2-Butenyl Substitution Confers Distinct Physicochemical Properties Relative to the Unsubstituted 6-Methyl Core Scaffold
Compared to the unsubstituted core scaffold 6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 5157-08-4; MW 112.13 g mol⁻¹; C5H8N2O; XLogP3-AA approximately ‑0.3), 2-(but-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one demonstrates a substantial increase in molecular weight (166.22 g mol⁻¹; +54.09 g mol⁻¹) and lipophilicity (XLogP3-AA 0.5; Δ ~+0.8 log units), driven entirely by the N2-(but-3-en-2-yl) substituent [1]. This shift brings the compound into a more favorable drug-like property space (MW < 500; logP 0–3) while retaining zero hydrogen bond donors, preserving membrane permeability potential [1]. The topological polar surface area increases moderately (32.7 Ų vs. ~29.1 Ų for the core scaffold), remaining well below the 140 Ų threshold associated with poor oral absorption [1].
| Evidence Dimension | Computed molecular weight and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW 166.22 g mol⁻¹; XLogP3-AA 0.5; TPSA 32.7 Ų; HBD 0; HBA 2 |
| Comparator Or Baseline | 6-Methyl-4,5-dihydropyridazin-3(2H)-one (CAS 5157-08-4): MW 112.13 g mol⁻¹; XLogP3-AA ~‑0.3 (estimated); TPSA ~29.1 Ų |
| Quantified Difference | ΔMW = +54.09 g mol⁻¹; ΔXLogP3-AA ≈ +0.8 log units; ΔTPSA ≈ +3.6 Ų |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release; XLogP3 3.0; Cactvs 3.4.6.11) |
Why This Matters
The N2-butenyl group shifts the compound into a more desirable drug-like property window compared to the unsubstituted core scaffold, which is too polar and low molecular weight for many target engagement scenarios.
- [1] PubChem. 2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one. PubChem CID 84819447. Computed properties. Accessed 2026-05-01. View Source
